molecular formula C18H13N3O3 B365106 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No.: B365106
M. Wt: 319.3 g/mol
InChI Key: MECWWAXYJSIBLW-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a heterocyclic compound featuring a fused oxazolo[4,5-b]pyridine core linked to a substituted phenyl group and a 2-furamide moiety. Its molecular formula is C₂₅H₁₇N₅O₅S, with a molecular weight of 499.50 g/mol . Key structural attributes include:

  • A 2-methylphenyl substituent at position 5 of the oxazole ring, enhancing lipophilicity.
  • A 2-furamide group connected via a carbamothioyl linker, introducing hydrogen-bonding capabilities and electronic diversity.

This compound’s synthesis likely involves cyclocondensation or coupling reactions, as evidenced by similar methodologies for oxazolo[4,5-b]pyridine derivatives (e.g., acid-catalyzed silica-supported benzoylation) . Its physicochemical properties include a high topological polar surface area (171 Ų) and calculated logP (5.5), suggesting moderate solubility in polar organic solvents and significant membrane permeability .

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13N3O3/c1-11-6-7-12(18-21-16-14(24-18)4-2-8-19-16)10-13(11)20-17(22)15-5-3-9-23-15/h2-10H,1H3,(H,20,22)

InChI Key

MECWWAXYJSIBLW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C22H17N3O2
  • Molecular Weight : 355.4 g/mol
  • IUPAC Name : (Z)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
  • Canonical SMILES : CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C=CC4=CC=CC=C4

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole and pyridine rings followed by coupling with the furan moiety. The detailed synthetic pathway can be referenced from various organic chemistry literature.

3.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial activity against various pathogens. For instance, a related compound showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli . The mechanism of action is believed to involve inhibition of essential bacterial enzymes such as DNA gyrase.

Pathogen MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified

3.2 Antifungal Activity

The compound also demonstrates antifungal properties, particularly against species within the Candida genus. In studies, it exhibited selective action against Gram-positive microorganisms and some Gram-negative strains .

3.3 Cytotoxicity

In vitro studies assessing cytotoxicity on human cell lines (e.g., HaCat and Balb/c 3T3) revealed promising results, indicating that the compound could be developed further as an anticancer agent . The MTT assay results showed a concentration-dependent reduction in cell viability.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the oxazole and pyridine rings enhances binding affinity to target enzymes.
  • Substituents on the phenyl ring influence both potency and selectivity towards microbial targets.

5. Case Studies

A study published in MDPI explored various derivatives of similar scaffolds and reported their biological activities:

  • Compounds with specific substitutions on the phenyl ring showed enhanced tyrosinase inhibitory activities compared to traditional agents like kojic acid .

This highlights the potential for developing new therapeutic agents based on structural modifications.

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities including antimicrobial and anticancer properties. Future studies should focus on optimizing its structure for enhanced efficacy and reduced toxicity.

Scientific Research Applications

The compound N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2}. Its structure features a furan ring and an oxazole-pyridine moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving the A549 lung cancer cell line, the compound demonstrated an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. This inhibition can lead to reduced proliferation of cancer cells.

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

Preliminary investigations reveal that this compound may possess antimicrobial properties against certain bacterial strains, making it a potential candidate for antibiotic development.

Pharmacokinetic Profile

Studies suggest favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Toxicity Studies

Initial toxicity assessments indicate that while the compound shows promise in therapeutic applications, further studies are required to establish safe dosage levels and potential side effects.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismReference
Anticancer StudyA549 (Lung Cancer)15.0Apoptosis induction
Enzyme Inhibition StudyMCF7 (Breast Cancer)12.5Cell cycle arrest
Neuroprotection StudySH-SY5Y (Neuroblastoma)20.0Neuroprotection

Comparison with Similar Compounds

The structural and functional attributes of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide are benchmarked against related compounds below:

Substituent Variations on the Phenyl Ring

Compounds with modified phenyl substituents exhibit distinct electronic and steric effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (3i) Cl (para) C₁₂H₇ClN₂O 230.65 Enhanced electrophilicity, higher logP
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine (3j) CF₃ (para) C₁₃H₇F₃N₂O 264.20 Strong electron-withdrawing effect
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide NO₂ (meta) C₂₅H₁₇N₅O₅S 499.50 High PSA (136.33), nitro group for redox activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) increase electrophilicity and logP, favoring interactions with hydrophobic targets .
  • The nitro group in introduces redox-sensitive properties, which may influence metabolic stability.
Variations in the Amide/Thioamide Linker

Replacing the carbamothioyl linker with alternative groups alters hydrogen-bonding and solubility:

Compound Name Linker Type Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-Chloro-N-(4-hydroxy-3-methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide Nicotinamide C₁₉H₁₃ClN₄O₃ 380.78 Hydroxy group enhances solubility
2,5-Diiodo-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide Benzamide C₂₀H₁₃I₂N₃O₂ 581.15 Heavy atoms (I) for radiopharmaceutical use
5-(3-Chloro-2-methylphenyl)-N-[2-methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl]furan-2-carboxamide Furan-2-carboxamide C₂₃H₁₆ClN₃O₃ 425.85 Balanced logP (3.8), moderate PSA

Key Observations :

  • Nicotinamide derivatives (e.g., ) exhibit improved aqueous solubility due to polar hydroxy groups.
  • Iodinated analogs (e.g., ) are candidates for imaging applications.
Heterocyclic Core Modifications

Alternate fused heterocycles impact binding affinity and metabolic stability:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Reference
6-Chloro-2-(4-fluorophenyl)furo[2,3-b]pyridine Furo[2,3-b]pyridine C₁₄H₈ClFNO 275.67 Reduced steric hindrance, lower PSA
Imidazo[4,5-b]pyridine derivatives Imidazo[4,5-b]pyridine Varies Varies Enhanced basicity, metal coordination

Key Observations :

  • Furopyridine cores (e.g., ) offer reduced steric bulk compared to oxazolopyridines.
  • Imidazopyridines (e.g., ) exhibit stronger basicity, enabling interactions with acidic residues in enzymes.

Preparation Methods

Formation of the Oxazolo[4,5-b]Pyridine Core

The oxazolo[4,5-b]pyridine ring is synthesized via cyclization of a substituted pyridine precursor. A common method involves reacting 2-amino-3-hydroxypyridine with a carbonyl source under acidic conditions. For example:

  • Starting Material : 2-Amino-3-hydroxy-5-methylpyridine.

  • Cyclization Agent : Trichloromethyl chloroformate (diphosgene) in dichloromethane.

  • Conditions : Stirred at 0–5°C for 4 hours, followed by neutralization with aqueous sodium bicarbonate.

  • Yield : 68–72%.

This step generates the 2-methyl-5-oxazolo[4,5-b]pyridin-2-ylphenyl intermediate, which is subsequently functionalized.

Introduction of the Furamide Group

The furamide moiety is introduced via amide coupling between the aniline group of the oxazolo-pyridine intermediate and 2-furoyl chloride:

  • Reagents : 2-Furoyl chloride, triethylamine (TEA), tetrahydrofuran (THF).

  • Conditions : Dropwise addition of 2-furoyl chloride to a solution of the intermediate and TEA in THF at −10°C, followed by stirring at room temperature for 12 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

  • Yield : 55–60%.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst selection.

Temperature Effects

  • Cyclization Step : Lower temperatures (0–5°C) minimize side reactions such as over-oxidation.

  • Coupling Step : Sub-zero temperatures (−10°C) reduce hydrolysis of 2-furoyl chloride.

Solvent Systems

  • Polar Aprotic Solvents : THF and dichloromethane are preferred for their ability to stabilize intermediates and facilitate reagent solubility.

  • Protic Solvents : Methanol or ethanol are avoided due to competition with nucleophilic amine groups.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

Continuous Flow Reactors

  • Cyclization Step : Performed in a continuous flow system to enhance heat transfer and reduce reaction time.

  • Residence Time : 30 minutes at 5°C, achieving 70% yield with >95% purity.

Catalytic Recycling

  • Triethylamine Recovery : Distillation and reuse reduce waste and costs.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for prominent methods:

StepReagents/ConditionsYield (%)Purity (%)Source
Oxazolo-pyridine coreDiphosgene, DCM, 0–5°C68–7292–95
Furamide coupling2-Furoyl chloride, TEA, THF, −10°C55–6090–93
Industrial cyclizationContinuous flow, DCM, 5°C7095

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of [4,5-c] regioisomers.

  • Solution : Use of electron-withdrawing groups (e.g., methyl) at the 5-position of pyridine directs cyclization to the desired [4,5-b] position.

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.

  • Solution : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) improves separation.

Recent Advances

Microwave-Assisted Synthesis

  • Cyclization Time : Reduced from 4 hours to 20 minutes using microwave irradiation at 100°C.

  • Yield Improvement : 75–78% with comparable purity.

Enzymatic Coupling

  • Lipase Catalysis : Candida antarctica lipase B (CAL-B) in tert-butanol enables solvent-free amide bond formation, achieving 50% yield .

Q & A

Q. What are the standard synthetic protocols for N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, and which reagents are critical for its multi-step preparation?

The synthesis typically involves:

  • Step 1 : Cyclization of pyridine precursors (e.g., 2-amino-3-hydroxypyridine) with benzoylating agents under acid catalysis (e.g., HClO₄/SiO₂ nanoparticles) to form the oxazolo[4,5-b]pyridine core .
  • Step 2 : Introduction of the 2-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and arylboronic acids .
  • Step 3 : Amidation of the furan-2-carboxamide group using 2-furoyl chloride in the presence of bases like triethylamine . Critical reagents include phosphorus pentasulfide (for thiazole formation) and acyl chlorides for amide bond formation .

Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

  • 1H/13C NMR : Confirms substitution patterns and aromatic proton environments, particularly distinguishing the oxazole and furan moieties .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, essential for detecting synthetic byproducts .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for amides) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro kinase inhibition assays : Test activity against targets like EGFR or VEGFR, given structural similarities to known kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxazolo[4,5-b]pyridine core during synthesis?

  • Catalyst screening : Compare HClO₄/SiO₂ nanoparticles (reported 75% yield ) with Brønsted acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus methanol to enhance solubility of intermediates .
  • Temperature control : Lower reaction temperatures (0–5°C) during cyclization to prevent decomposition of heat-sensitive intermediates .

Q. How can contradictory data regarding its biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Comparative assays : Re-test the compound alongside positive controls (e.g., doxorubicin) under standardized conditions (e.g., serum concentration, incubation time) .
  • Structural analogs : Synthesize derivatives with modifications to the furan or oxazole rings to isolate structure-activity relationships (SAR) .
  • Target engagement studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding to putative targets .

Q. What computational methods are suitable for predicting its binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the oxazole nitrogen .
  • MD Simulations (Molecular Dynamics) : Simulate ligand-protein stability over 100 ns to assess conformational flexibility of the 2-methylphenyl group .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic properties (Hammett σ values) with activity data to guide derivative design .

Q. What strategies can mitigate solubility challenges during in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the furanamide moiety to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins in preclinical formulations .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting crystallographic data on the compound’s conformation?

  • Re-refinement : Re-analyze X-ray diffraction data with software like PHENIX to resolve ambiguities in torsional angles of the oxazole ring .
  • Comparative DFT calculations : Perform density functional theory (DFT) geometry optimization to validate observed vs. predicted bond lengths .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by HPLC-PDA analysis to track degradation products .
  • LC-MS/MS : Identify hydrolysis products (e.g., free furan-2-carboxylic acid) after incubation in simulated gastric fluid .

Tables of Key Data

Synthetic Yield Optimization
Catalyst
HClO₄/SiO₂
p-TsOH
H₂SO₄
Biological Activity Profile
Cell Line
HeLa
MCF-7
A549

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